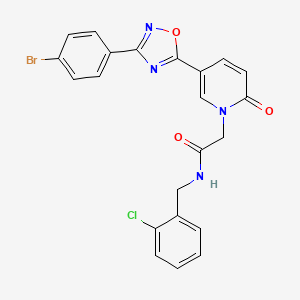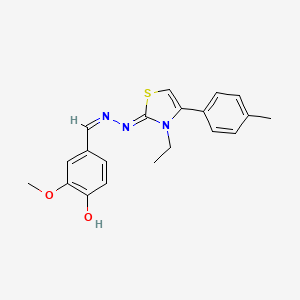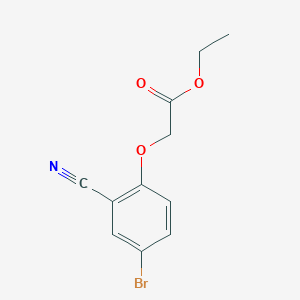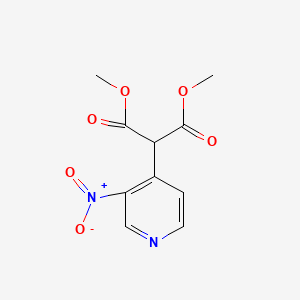
1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
Synthesis of Tryptophan Precursor and Indole Derivatives : One study describes the transformation of 2-(2-nitrophenyl)-1,3-propanediol into a potential tryptophan precursor and useful indole derivatives (Tanaka, Yasuo, & Torii, 1989).
Production of 1,3-Propanediol from Dimethyl Malonate : Another research focuses on the hydrogenation of dimethyl malonate to produce 1,3-propanediol, a vital monomer for polytrimethylene-terephthalate (Zheng, Zhu, Li, & Ji, 2017).
Antiferromagnetic Coupling in Nitronyl Nitroxide : A study on the magnetic properties of a nitronyl nitroxide compound containing 1,3-propanediol is noted. This compound exhibits antiferromagnetic coupling, which is significant in the field of magnetic materials (Endtner, Loick, Rentschler, Sicking, Boese, & Sustmann, 2001).
Catalytic Conjugate Addition Reactions : Research on the conjugate addition reaction of dimethyl propanedioate to 1-nitroprop-1-ene, catalyzed by cinchona alkaloid derivatives, provides insights into reaction mechanisms and solvent effects (Jiang, Zhang, Liu, Guo, Liu, Yan, Liu, & Huang, 2015).
Improving Drug Solubility : A method for improving the solubility of drug-like compounds through the formation of salts from 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, using ultrasound irradiation, is explored. This has implications in medicinal chemistry (Machado, Ritter, Dos Santos, Neves, Basso, & Santos, 2013).
Solid-Plastic Phase Transition in Polyols : The solid-plastic phase transition of polyols, including 2,2-dimethyl 1,3-propanediol, and their mixtures, is investigated for energy storage applications (Wilmet, Ribet, Bernier, Girault, & Elégant, 1990).
Enantioselective Allylic Alkylation : A study on the asymmetric allylic alkylation of dimethyl [(2E)-1,3-diphenylprop-2-en-1-yl]propanedioate explores the chiral chromatography for enantiomer separation, significant in stereochemistry (Ramillien, Vanthuyne, Jean, Gherase, Giorgi, Naubron, Piras, & Roussel, 2012).
Nickel-Catalyzed Amination of 1,3-Propanediols : Research on the heterogeneous catalysis of the amination of 1,3-propanediols over a nickel catalyst, leading to the production of various diamines, is significant for industrial chemical processes (Fischer, Mallát, & Baiker, 1999).
properties
IUPAC Name |
dimethyl 2-(3-nitropyridin-4-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)6-3-4-11-5-7(6)12(15)16/h3-5,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEKXTHLCPDVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2919901.png)
![(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2919903.png)

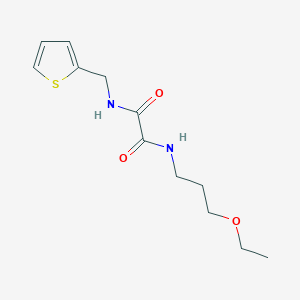
![3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2919907.png)
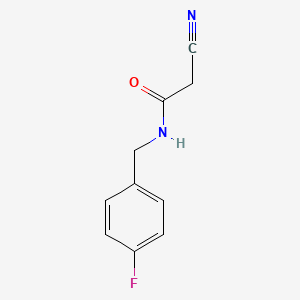
![N-(2,6-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2919909.png)
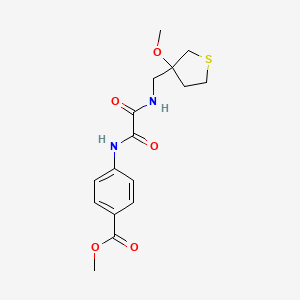
![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)
